molecular formula C13H8O6 B1670239 去甲贝利迪福林 CAS No. 2980-32-7

去甲贝利迪福林

货号 B1670239
CAS 编号: 2980-32-7
分子量: 260.2 g/mol
InChI 键: MPXAWSABMVLIBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demethylbellidifolin (DMB) is a natural xanthone extracted from Gentianella acuta . It is used as an antidiarrhea drug in traditional Mongolian medicines . It shows many beneficial pharmacological effects including antioxidation, anti-inflammation, anti-fibrosis, and cardiovascular protection effects .


Synthesis Analysis

A rapid and sensitive LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . The demethylbellidifolin and internal standard of aurantio-obtusin were extracted from 50 μL of rat plasma samples with ethyl acetate .


Molecular Structure Analysis

Demethylbellidifolin contains total 29 bond(s); 21 non-H bond(s), 13 multiple bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 .


Physical And Chemical Properties Analysis

A validated LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . Excellent linearity was observed between 1.92 and 960 ng/mL with a limit of quantitation of 1.92 ng/mL .

科学研究应用

糖尿病治疗

去甲贝利迪福林 (DMB) 被认为是双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 的有效抑制剂,而 DYRK1A 是糖尿病治疗的有希望的靶点 . DMB 可以促进胰腺 β 细胞的增殖,这对糖尿病治疗至关重要 . 然而,DMB 对 DYRK1A 的结合亲和力较弱,这意味着需要持续高浓度地施用 DMB 才能对糖尿病有效 .

蛋白质降解

为了克服 DMB 对 DYRK1A 的结合亲和力弱的问题,研究人员设计并合成了一系列基于 DMB 的蛋白降解靶向嵌合体 (PROTAC) . 这些 PROTAC 以循环催化方式诱导蛋白质降解 . 其中一种 PROTAC,MDM2 基 PROTAC,被认为是最有效的 PROTAC 分子 .

炎症减少

DMB 是一种从尖叶龙胆中提取的天然黄酮类化合物,在传统蒙古医学中用作抗腹泻药 . 研究发现,DMB 可以改善溃疡性结肠炎 (UC),这是一种慢性炎症性肠病 . DMB 治疗可以显着减轻 TNBS 诱发的 UC .

解痉作用

除了抗炎作用外,DMB 还具有解痉作用 . 研究发现,DMB 减少了肠平滑肌的自发收缩,并抑制了 KCl、乙酰胆碱、BaCl2 或组胺诱导的肠平滑肌活性张力 .

抑制一氧化氮释放

DMB 已被证明可以减轻脂多糖诱导的 RAW264.7 细胞中的一氧化氮释放 . 这表明 DMB 可能在以一氧化氮释放为问题的疾病中发挥作用 .

减少促炎细胞因子表达

DMB 可以减少 RAW264.7 细胞中促炎细胞因子的表达 . 这表明 DMB 可能对以过度炎症为特征的疾病有益 .

未来方向

Demethylbellidifolin has shown potential in treating diabetic nephropathy by regulating the polyol pathway . Future research could focus on further exploring its therapeutic role in the treatment of diabetic nephropathy and other diseases.

属性

IUPAC Name

1,3,5,8-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXAWSABMVLIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183941
Record name Demethylbellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2980-32-7
Record name Demethylbellidifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2980-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylbellidifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylbellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBELLIDIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G78B8Y1AI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethylbellidifolin
Reactant of Route 2
Reactant of Route 2
Demethylbellidifolin
Reactant of Route 3
Demethylbellidifolin
Reactant of Route 4
Demethylbellidifolin
Reactant of Route 5
Demethylbellidifolin
Reactant of Route 6
Demethylbellidifolin

Q & A

Q1: What are the primary molecular targets of Demethylbellidifolin?

A1: Research suggests that DMB interacts with multiple molecular targets, contributing to its diverse pharmacological activities. Some identified targets include:

  • Peroxisome proliferator-activated receptor gamma (PPAR-γ): DMB has been shown to activate PPAR-γ, a nuclear receptor involved in regulating lipid metabolism, glucose homeostasis, and inflammation. []
  • Nuclear factor-kappa B (NF-κB): DMB can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. []
  • Endogenous nitric oxide synthase (NOS) inhibitors: DMB has been observed to reduce the levels of asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor, thereby potentially improving endothelial function and nitric oxide bioavailability. [, ]
  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Recent studies suggest that DMB acts as a potent DYRK1A inhibitor, potentially influencing pancreatic β-cell proliferation and function. []

Q2: How does Demethylbellidifolin's interaction with PPAR-γ impact hepatic stellate cells?

A2: In activated hepatic stellate cells (HSCs), DMB treatment significantly upregulates the expression of PPAR-γ, which is typically low in these cells. This upregulation is associated with decreased HSC proliferation, reduced expression of α-smooth muscle actin (α-SMA) and collagen I (markers of HSC activation), and downregulation of transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF) expression. These findings suggest DMB's potential as an anti-fibrotic agent. []

Q3: Can you elaborate on the role of Demethylbellidifolin in mitigating oxidative stress?

A3: DMB exhibits antioxidant properties through various mechanisms. It can scavenge free radicals, inhibit lipid peroxidation, and enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). [, ] These actions contribute to its protective effects against oxidative stress-induced cellular damage.

Q4: What is the molecular formula and weight of Demethylbellidifolin?

A4: The molecular formula of Demethylbellidifolin is C15H10O6, and its molecular weight is 286.24 g/mol.

Q5: Are there any available spectroscopic data for Demethylbellidifolin?

A5: Yes, several studies have characterized Demethylbellidifolin using spectroscopic techniques. The most commonly employed methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are crucial for determining the compound's structure and confirming its identity. [, ]
  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. []
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, ]

Q6: What are the potential therapeutic applications of Demethylbellidifolin based on preclinical studies?

A6: Preclinical studies suggest various potential therapeutic applications for DMB, including:

  • Ulcerative colitis: DMB has demonstrated efficacy in ameliorating dextran sulfate sodium (DSS)-induced colitis in mice. It reduces colon shortening, weight loss, and disease activity index scores. [] Furthermore, it alleviates colonic inflammation, strengthens the intestinal epithelial barrier, and modulates gut microbiota dysbiosis. [, ]
  • Liver fibrosis: DMB inhibits the activation and proliferation of hepatic stellate cells, suggesting potential as an anti-fibrotic agent. []
  • Cardiovascular diseases: DMB exhibits protective effects against endothelial dysfunction and myocardial ischemia-reperfusion injury, potentially beneficial in cardiovascular diseases. [, ]
  • Diabetes: DMB has shown promise as a potential stimulator for β-cell proliferation in diabetes, attributed to its DYRK1A inhibitory activity. []

Q7: What is the bioavailability of Demethylbellidifolin?

A7: The oral bioavailability of DMB has been reported to be low, around 3.6% in rats. [] This low bioavailability necessitates further research on delivery strategies to enhance its therapeutic potential.

Q8: What analytical methods are commonly employed to quantify Demethylbellidifolin?

A8: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the quantification of DMB in various matrices, including plant materials and biological samples. [, , , ] This method provides good sensitivity, selectivity, and reproducibility for analyzing DMB.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。